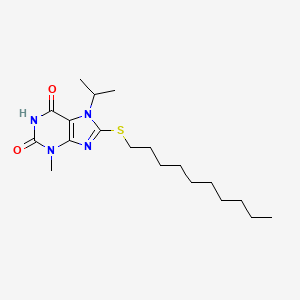
8-Decylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Decylsulfanyl-7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione: is a chemical compound with the following properties:
Linear Formula: C19H32N4O2S
CAS Number: 330182-50-8
Molecular Weight: 380.556 g/mol
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound are not widely documented, but it can be prepared through organic synthesis. Researchers typically use specialized methods to construct the purine ring system and introduce the decylsulfanyl and isopropyl substituents.
Reaction Conditions::- The specific reaction conditions may vary, but typical steps involve cyclization reactions, sulfur incorporation, and alkylations.
- Precursors such as 7-isopropyl-3-methyl-3,7-dihydro-purine-2,6-dione and decylthiol are used.
- Catalysts and solvents play crucial roles in achieving the desired product.
Industrial Production:: Industrial-scale production methods for this compound are not well-established due to its rarity and specialized applications.
Análisis De Reacciones Químicas
Reactions::
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Substitution: The decylsulfanyl group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group may yield the corresponding alcohol.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkyl halides or other electrophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:: The major products depend on the specific reaction conditions and the functional groups involved. Potential products include sulfoxides, sulfones, and alkylated derivatives.
Aplicaciones Científicas De Investigación
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications due to its rarity.
Mecanismo De Acción
The exact mechanism of action remains elusive, but it likely interacts with cellular targets, affecting metabolic pathways or signaling cascades. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
8-Decylsulfanyl-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione: (CAS: 316360-15-3)
8-Decylsulfanyl-3-methyl-7-nonyl-3,7-dihydro-purine-2,6-dione: (CAS: 370077-27-3)
8-Decylsulfanyl-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione: (CAS: 368889-39-8)
These compounds share structural similarities but differ in alkyl chain length and substitution patterns
Propiedades
Fórmula molecular |
C19H32N4O2S |
|---|---|
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
8-decylsulfanyl-3-methyl-7-propan-2-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H32N4O2S/c1-5-6-7-8-9-10-11-12-13-26-19-20-16-15(23(19)14(2)3)17(24)21-18(25)22(16)4/h14H,5-13H2,1-4H3,(H,21,24,25) |
Clave InChI |
PNFSQQOLVWEICD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(4-methylphenyl)-N-[(E)-3-pyridinylmethylidene]-1-piperazinamine](/img/structure/B11995043.png)
![2,4-Dichloro-6-[9-chloro-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11995049.png)

![4-bromo-2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B11995057.png)

![2-[1-(Butanoylamino)-2,2,2-trichloroethoxy]benzamide](/img/structure/B11995062.png)

![2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11995074.png)
![4-[4-(1,3-Benzothiazol-2-YL)-5-methyl-1H-pyrazol-3-YL]-6-ethyl-2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-YL)methyl]-1,3-benzenediol](/img/structure/B11995079.png)
![N-[1-(4-nitroanilino)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B11995090.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995091.png)
